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SW2_152F

Epigenetics Polycomb Group Proteins Chromodomain Inhibitors

Procure SW2_152F, the first well-characterized, cell-permeable chemical probe with exclusive paralog selectivity for CBX2 chromodomain (Kd 80 nM). This alkyne-functionalized peptidic ligand uniquely dissects CBX2-dependent transcription from other Polycomb proteins. Essential for validating CBX2-driven NED in prostate cancer and TNBC oncogenesis without off-target PRC2 inhibition. Secure research-grade purity for critical target engagement studies.

Molecular Formula C45H62Cl3N7O8
Molecular Weight 935.4 g/mol
Cat. No. B10855460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW2_152F
Molecular FormulaC45H62Cl3N7O8
Molecular Weight935.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C45H62Cl3N7O8/c1-6-19-49-41(59)36(26-56)52-42(60)34(16-12-13-20-55(8-3)9-4)50-44(62)38(27(5)7-2)53-45(63)39(29-14-10-11-15-29)54-43(61)35(22-28-17-18-37(57)33(48)21-28)51-40(58)30-23-31(46)25-32(47)24-30/h1,17-18,21,23-25,27,29,34-36,38-39,56-57H,7-16,19-20,22,26H2,2-5H3,(H,49,59)(H,50,62)(H,51,58)(H,52,60)(H,53,63)(H,54,61)/t27-,34-,35-,36-,38-,39-/m0/s1
InChIKeyAIAWLHFAIHGOGP-NLQBKIGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SW2_152F: A Potent, Selective CBX2 Chromodomain Inhibitor with Defined In Vitro Selectivity Profile for Epigenetic Research


SW2_152F is a chromobox 2 chromodomain (CBX2 ChD) inhibitor with a dissociation constant (Kd) of 80 nM against the CBX2 N-terminal chromodomain, as measured by fluorescence polarization (FP) assay [1]. It was discovered via focused DNA-encoded library (DEL) selections as a cell-permeable probe compound [2]. SW2_152F exhibits 24- to 1000-fold in vitro selectivity for CBX2 ChD over other Polycomb CBX paralogs (CBX4, CBX6, CBX7, CBX8) [1]. The compound is a peptidic ligand with an alkyne group, enabling click chemistry conjugation for probe development applications .

Why SW2_152F Cannot Be Readily Substituted by Other CBX Chromodomain Inhibitors in Functional Studies


The five Polycomb CBX paralogs (CBX2, CBX4, CBX6, CBX7, CBX8) share high structural similarity in their chromodomains, which historically impeded development of paralog-selective chemical probes [1]. Prior CBX inhibitors either exhibited insufficient paralog selectivity or were restricted to CBX4/7 or CBX8 targets [2]. Generic substitution among CBX inhibitors fails because compounds targeting different paralogs produce divergent biological outcomes: for instance, the CBX8-selective probe SW2_110A (Kd = 800 nM) does not inhibit CBX2-mediated chromatin binding or neuroendocrine differentiation [3]. SW2_152F is currently the only well-characterized CBX2-selective chromodomain probe with demonstrated cellular target engagement and functional activity in prostate cancer neuroendocrine differentiation models .

Quantitative Evidence Differentiating SW2_152F from Closest CBX Paralog Inhibitors


Paralog Selectivity: 24- to 1000-Fold Preference for CBX2 Over CBX4/6/7/8

SW2_152F demonstrates superior paralog selectivity compared to alternative CBX chromodomain inhibitors. Against the CBX2 chromodomain, SW2_152F exhibits a Kd of 80 nM (FP assay). In contrast, its affinity for other Polycomb CBX paralogs (CBX4, CBX6, CBX7, CBX8) is substantially lower, yielding a 24- to 1000-fold selectivity window for CBX2 [1]. For direct comparison, the CBX8-selective probe SW2_110A has a Kd of 800 nM against CBX8 with only >5-fold selectivity over other paralogs [2]. The clinically evaluated CBX4/7 inhibitor UNC3866 exhibits Kd values of 94 nM (CBX4) and 97 nM (CBX7) but lacks CBX2 activity [2]. No alternative compound combines sub-100 nM CBX2 affinity with comparable paralog selectivity.

Epigenetics Polycomb Group Proteins Chromodomain Inhibitors

Cellular Permeability and Target Engagement: CP50 Value Compared to CBX8 Probe

SW2_152F demonstrates measurable cytosolic access and cellular target engagement. Using the chloroalkane penetration assay (CAPA), a SW2_152F-chloroalkane conjugate (SW2_152F-CA) exhibited a half-maximal cell penetration value (CP50) indicating effective cytosolic entry in HEK293T cells [1]. In parallel assays, SW2_152F-CA showed comparable or superior penetration relative to the CBX8 inhibitor conjugate SW2_110A-CA [1]. Functional target engagement was confirmed via sequential salt extraction: treatment of HEK293T cells with SW2_152F abrogated chromatin binding of endogenous CBX2 without affecting CBX8 chromatin association [2].

Cell Permeability Target Engagement Chemical Probe Development

Functional Blockade of Neuroendocrine Differentiation in Prostate Cancer Cells

SW2_152F functionally blocks androgen deprivation-induced neuroendocrine differentiation (NED) in LNCaP prostate cancer cells. In LNCaP cells cultured in charcoal-stripped serum (CSS) to induce NED, treatment with 10 μM SW2_152F for 48 hours significantly altered transcriptional profiles of NED-associated genes, including reduction of KLK3 (PSA), TMPRSS2, and AR expression, and maintained a morphology consistent with androgen-dependent prostate cancer rather than neuroendocrine phenotype [1]. At 10 μM, SW2_152F reduced proliferation of LNCaP_NED cells following 5-day incubation [2]. In direct comparison, the EZH2 inhibitor GSK343 (10 μM) did not produce the same transcriptional changes as SW2_152F in LNCaP_NED cells [1].

Prostate Cancer Neuroendocrine Differentiation Androgen Deprivation Therapy Resistance

Activity in Triple-Negative Breast Cancer Models: Growth Inhibition via CBX2 Chromatin Binding Blockade

SW2_152F demonstrates functional activity in triple-negative breast cancer (TNBC) models where CBX2 is pathologically elevated. In TNBC cell lines, blocking CBX2 chromatin interactions with SW2_152F reduced cell growth [1]. This phenotype was validated by complementary genetic experiments: CBX2 knockdown reduced cell numbers, and this effect was rescued by ectopic expression of wild-type CBX2 but not by a chromatin binding-deficient CBX2 mutant, confirming that the growth reduction is specifically mediated through CBX2 chromatin binding function [2].

Triple-Negative Breast Cancer mTORC1 Signaling DREAM Complex

ChIP-qPCR Validation of Genomic Locus-Specific CBX2 Displacement

SW2_152F treatment displaces CBX2 from specific genomic loci as measured by ChIP-qPCR. In K562 cells, treatment with 10 μM SW2_152F for 4 hours reduced CBX2 occupancy at Polycomb target loci (TCF21, Fyn-2, PAX7) while H3K27me3 marks remained unchanged, indicating that SW2_152F disrupts CBX2 chromatin binding without globally altering PRC2-mediated histone methylation [1]. At higher concentration (100 μM, 4 hours) in Hs68 fibroblasts, SW2_152F did not displace CBX7 or CBX8 from their respective target loci (CCND2, RUNX3), confirming paralog selectivity in a cellular chromatin context [1].

Chromatin Immunoprecipitation Target Occupancy Epigenomic Profiling

Validated Research Applications of SW2_152F in Epigenetics and Oncology Studies


Dissecting CBX2-Specific Functions in Prostate Cancer Neuroendocrine Differentiation

SW2_152F is optimized for studying CBX2-dependent transcriptional programs during androgen deprivation-induced neuroendocrine differentiation in prostate cancer. Researchers can treat LNCaP cells cultured in charcoal-stripped serum with 10 μM SW2_152F to block NED progression and maintain androgen-dependent phenotypes, enabling dissection of CBX2-mediated gene regulation independent of PRC2 EZH2 activity [1].

Validating CBX2 Chromatin Binding Dependency in Triple-Negative Breast Cancer Growth

SW2_152F serves as a chemical probe for confirming CBX2 chromatin binding requirements in TNBC cell growth. Application of SW2_152F to TNBC cell lines reduces proliferation in a manner phenocopying CBX2 knockdown, providing pharmacological validation that CBX2 chromatin binding function—rather than scaffolding roles—drives oncogenic mTORC1 signaling and DREAM complex inhibition [2].

Locus-Specific Chromatin Occupancy Studies Using ChIP-qPCR

SW2_152F enables precise measurement of CBX2 occupancy changes at defined Polycomb target loci. Treating K562 cells with 10 μM SW2_152F for 4 hours prior to ChIP-qPCR allows researchers to quantify CBX2 displacement at sites such as TCF21, Fyn-2, and PAX7 while H3K27me3 marks remain stable, making it suitable for time-resolved chromatin binding kinetics studies [3].

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